1-[2-(Dodecyloxy)ethyl]naphthalene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
110027-30-0 |
|---|---|
Molecular Formula |
C24H36O |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-(2-dodecoxyethyl)naphthalene |
InChI |
InChI=1S/C24H36O/c1-2-3-4-5-6-7-8-9-10-13-20-25-21-19-23-17-14-16-22-15-11-12-18-24(22)23/h11-12,14-18H,2-10,13,19-21H2,1H3 |
InChI Key |
UUJGUUAMIBLUON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOCCC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Synthesis and Characterization
Synthetic Pathways to 1-[2-(Dodecyloxy)ethyl]naphthalene
A plausible and widely used method for the synthesis of this compound is the Williamson ether synthesis . wvu.eduwikipedia.orgmasterorganicchemistry.com This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.
The synthesis would likely proceed in two main steps:
Formation of the Naphthyl-alkanol Precursor: The starting material would be 2-(naphthalen-1-yl)ethanol. nih.gov This can be synthesized through various established organic chemistry methods.
Etherification: The 2-(naphthalen-1-yl)ethanol is then reacted with a dodecyl halide, most commonly 1-bromododecane, in the presence of a strong base. The base, such as sodium hydride (NaH), deprotonates the hydroxyl group of the alcohol to form a nucleophilic alkoxide. This alkoxide then attacks the primary alkyl halide in an S_N2 reaction to form the desired ether. wvu.eduwikipedia.org
2-(Naphthalen-1-yl)ethanol + 1-Bromododecane (in the presence of a base) → this compound + Salt byproduct
Alternative methods could involve phase-transfer catalysis, which can facilitate the reaction between the water-soluble alkoxide and the water-insoluble alkyl halide.
Spectroscopic and Analytical Data
| Spectroscopic Technique | Predicted Observations for this compound |
| ¹H NMR | Signals corresponding to the aromatic protons of the naphthalene (B1677914) ring, the methylene (B1212753) protons of the ethyl linker (-CH₂-CH₂-O-), the methylene protons of the dodecyl chain, and the terminal methyl group of the dodecyl chain. |
| ¹³C NMR | Resonances for the aromatic carbons of the naphthalene ring, the carbons of the ethyl linker, and the distinct carbons of the long dodecyl chain. |
| FT-IR | Characteristic peaks for C-H stretching (aromatic and aliphatic), C=C stretching of the aromatic ring, and the prominent C-O-C stretching of the ether linkage. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₂₄H₃₆O), which is 340.55 g/mol . Fragmentation patterns would likely show cleavage at the ether bond and within the alkyl chain. |
Molecular Design Principles and Structure Function Correlations in Materials Science
Influence of the Dodecyloxy Moiety on Molecular Packing and Self-Assembly
The dodecyloxy moiety, a long and flexible alkyl chain, is not merely a solubilizing group but a critical component that directs the molecular packing and self-assembly of the entire molecule. Its influence is profound, governing the morphology of thin films and the supramolecular organization, which are key determinants of device performance.
The morphology of the active layer in an organic electronic device is a critical factor for ensuring reliable and efficient performance. For solution-processed organic semiconductors, achieving uniform crystallinity and avoiding polymorphic domains is a significant challenge. The long dodecyloxy chain in 1-[2-(Dodecyloxy)ethyl]naphthalene plays a pivotal role in this context. The flexible nature of such alkyl chains can lead to conformational variability, which in turn can result in polymorphism—the existence of multiple crystal structures.
Studies on related naphthalene-based molecules, such as naphthalene (B1677914) diimides (NDIs), have shown that the processing conditions of thin films can lead to the emergence of different polymorphs, which are not observed in the bulk material. These polymorphs often exhibit distinct optical and electronic properties, leading to variations in device parameters. The dodecyloxy group, through its steric and van der Waals interactions, influences the kinetics of crystallization during film deposition techniques like spin-coating or drop-casting. This can be leveraged to control the orientation of the naphthalene cores. A well-ordered, edge-on packing of the naphthalene units is often desirable for efficient in-plane charge transport in a field-effect transistor architecture. However, the flexibility of the dodecyl chain can also introduce disorder, which may be detrimental to charge transport. Therefore, a delicate balance must be struck, often through the optimization of processing parameters like solvent choice and annealing temperature, to achieve the desired thin-film morphology.
The architecture of the alkyl chain is a determining factor in the supramolecular organization of naphthalene-based materials. The length and branching of the alkyl chain dictate the nature of the self-assembled structures through a combination of van der Waals interactions and steric effects. In the case of this compound, the long, linear dodecyl chain promotes strong intermolecular interactions, favoring the formation of ordered, lamellar packing structures.
In these structures, the aromatic naphthalene cores tend to arrange in a π-stacked configuration, which is crucial for electronic communication between adjacent molecules. The dodecyloxy chains, in turn, typically interdigitate, creating well-defined insulating layers that separate the conductive π-stacked columns. This segregation of polar (naphthalene core) and nonpolar (alkyl chain) domains is a hallmark of self-assembly in such amphiphilic molecules.
Research on other long-chain-substituted aromatic compounds has demonstrated a clear relationship between alkyl chain length and the resulting supramolecular structure. For instance, in some systems, an increase in chain length can drive the transition from a simple herringbone packing to a more complex lamellar or smectic-like arrangement. This has a direct impact on the electronic coupling between molecules and, consequently, on the material's charge transport properties. The ethyl linker between the naphthalene core and the dodecyloxy group in this compound adds another layer of conformational flexibility, which can influence the precise π-π stacking distance and geometry, further modulating the electronic properties of the resulting assembly.
Electronic Structure and Charge Transport Phenomena in Naphthalene-Based Organic Semiconductors
The electronic properties of this compound are primarily determined by the naphthalene core, a well-known electron-rich aromatic system. However, the dodecyloxyethyl side chain, while not directly participating in the frontier molecular orbitals, indirectly influences the electronic structure and charge transport through its effects on the solid-state packing.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to the electronic behavior of an organic semiconductor. The energy of the HOMO level relates to the material's ability to donate an electron (p-type behavior), while the LUMO level corresponds to its ability to accept an electron (n-type behavior). The difference between these levels defines the electronic band gap, a key parameter that determines the energy of light a material can absorb and emit.
For a molecule like this compound, the HOMO and LUMO are expected to be localized on the naphthalene π-system. The ether linkage and the alkyl chain are generally considered to be electronically insulating and have a negligible direct effect on the energies of these orbitals. However, the conformation of the ethyl linker can cause minor electronic perturbations.
Table 1: Representative Electronic Properties of Naphthalene-Based Organic Semiconductors
| Compound/System | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
| Naphthalene (calculated) | -6.1 | -1.1 | 5.0 |
| Naphthalene Diimide Derivatives | -6.0 to -6.5 | -3.8 to -4.2 | 2.2 to 2.3 |
| Phenyl-substituted Naphthalenes | ~ -5.8 | ~ -2.2 | ~ 3.6 |
Note: This table presents representative data for classes of naphthalene derivatives to illustrate typical electronic properties. The values for this compound are expected to be influenced by its specific structure.
Charge carrier mobility is a measure of how efficiently charges (electrons or holes) move through a material under the influence of an electric field. It is a critical performance metric for organic field-effect transistors (OFETs). This property is highly sensitive to the molecular structure and the resulting solid-state packing.
In this compound, the charge transport would occur through the hopping of charges between the π-orbitals of adjacent naphthalene cores. The efficiency of this process is exponentially dependent on the distance and relative orientation (π-π stacking) of the naphthalene units. The dodecyloxyethyl side chain is instrumental in defining this packing. A well-ordered, co-facial π-stacking arrangement, facilitated by the self-assembly driven by the alkyl chains, would lead to higher charge carrier mobility.
Conversely, any disorder, such as twists or slips in the π-stacking introduced by the flexible side chains, can drastically reduce mobility by creating traps for the charge carriers. The balance between crystalline order and disorder is therefore crucial. While specific mobility data for this compound is not available, studies on other naphthalene-based OFETs with long alkyl chains have shown mobilities ranging from 10⁻⁵ to over 1 cm²/Vs, depending on the specific core structure and the degree of order in the thin film. For example, some NDI derivatives with optimized alkyl chains have achieved electron mobilities in the range of 0.1 to 1.0 cm²/Vs.
Table 2: Representative Charge Carrier Mobilities for Naphthalene-Based OFETs
| Compound Class | Alkyl Chain Substituent | Typical Mobility (cm²/Vs) | Type of Carrier |
| Naphthalene Diimides | Linear Alkyl Chains | 10⁻³ - 1.0 | Electron (n-type) |
| Phenyl-Naphthalenes | Branched Alkyl Chains | 10⁻⁴ - 10⁻² | Hole (p-type) |
| Core-Extended Naphthalenes | Various | 10⁻² - 2.0 | Varies |
Note: This table provides a range of typical mobilities for different classes of naphthalene-based semiconductors to illustrate the impact of molecular structure on charge transport.
Thermal Stability and Degradation Pathways of Long-Chain Naphthalene Ethers
The thermal stability of an organic semiconductor is crucial for the long-term operational reliability of electronic devices. High temperatures can induce phase transitions, morphological changes, or chemical degradation, all of which can be detrimental to performance. For long-chain naphthalene ethers like this compound, thermal stability is influenced by both the robust aromatic core and the more susceptible alkyl ether chain.
The naphthalene core itself is highly stable, with a decomposition temperature well above typical device operating conditions. The weak point in the molecule is likely to be the C-O bonds of the ether linkage and the C-H bonds of the alkyl chain. Thermal degradation would likely initiate through the cleavage of these bonds. Potential degradation pathways could include homolytic cleavage of the ether bond to form radical intermediates or elimination reactions involving the alkyl chain.
Thermogravimetric analysis (TGA) is the standard technique used to assess thermal stability. While specific TGA data for this compound is not documented in readily accessible literature, studies on analogous long-chain alkylated aromatic compounds suggest that decomposition would likely begin in the range of 200-350°C. The presence of the long dodecyl chain can also influence the melting point and other phase transitions of the material, which are important considerations for device processing and operation. For instance, some long-chain substituted organic semiconductors exhibit liquid crystalline phases at elevated temperatures, which can be exploited for creating highly ordered films.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution NMR spectroscopy is the cornerstone for determining the molecular structure of 1-[2-(Dodecyloxy)ethyl]naphthalene in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR: The proton NMR spectrum allows for the unambiguous assignment of all hydrogen atoms in the molecule. The naphthalene (B1677914) moiety's seven aromatic protons typically appear in the downfield region of 7.3 to 8.1 ppm, with complex splitting patterns due to coupling between adjacent protons. The proton on the C1 position of the naphthalene ring that is adjacent to the ethyl substituent is expected to be a doublet. The ethyl linker protons (-CH₂-CH₂-O-) would present as two distinct triplets. The methylene (B1212753) group attached to the naphthalene ring (Ar-CH₂) would be further downfield than the methylene group adjacent to the ether oxygen (-CH₂-O-). The long dodecyl chain would show a characteristic triplet for the terminal methyl group (-CH₃) around 0.88 ppm, a multiplet for the numerous internal methylene groups (-CH₂-) around 1.26 ppm, and a triplet for the methylene group attached to the ether oxygen (O-CH₂-) around 3.5 ppm. libretexts.orgchemicalbook.com
¹³C NMR: The carbon NMR spectrum complements the proton data. The ten carbon atoms of the naphthalene ring would resonate between approximately 124 and 134 ppm. researchgate.netchemicalbook.comnih.gov The carbon atom at the point of substitution (C1) would be identifiable. The carbons of the ethyl linker and the dodecyloxy chain would appear in the upfield region. The ether-linked carbons (Ar-CH₂-C H₂-O-C H₂-) are expected around 70 ppm, while the aliphatic carbons of the dodecyl chain would span from about 14 ppm (terminal methyl) to 32 ppm. wisc.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic (Naphthyl) | 7.30 - 8.10 (m, 7H) | 124.0 - 134.0 |
| Ar-CH₂- | ~3.20 (t, 2H) | ~35.0 |
| -CH₂-O- (ethyl) | ~3.75 (t, 2H) | ~70.5 |
| -O-CH₂- (dodecyl) | ~3.50 (t, 2H) | ~71.0 |
| -(CH₂)₁₀- | 1.20 - 1.60 (m, 20H) | 22.0 - 32.0 |
| -CH₃ | ~0.88 (t, 3H) | ~14.1 |
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. Strong peaks between 2850 and 2960 cm⁻¹ correspond to the C-H stretching vibrations of the numerous aliphatic methylene and methyl groups of the dodecyl and ethyl chains. nist.gov Aromatic C-H stretching from the naphthalene ring would appear around 3050 cm⁻¹. The most diagnostic peak for the ether linkage (C-O-C) would be a strong, prominent band in the 1150-1085 cm⁻¹ region. nist.gov Aromatic C=C stretching vibrations from the naphthalene ring system are expected in the 1600-1450 cm⁻¹ range. nasa.gov
Raman Spectroscopy: While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that change the polarizability of the molecule. The Raman spectrum would be dominated by the highly polarizable naphthalene ring system. Strong bands corresponding to the aromatic ring "breathing" modes and C=C stretching vibrations would be prominent, typically observed around 1380 cm⁻¹ and 1580 cm⁻¹. researchgate.netresearchgate.netchemicalbook.com The aliphatic chain would produce weaker signals in the Raman spectrum.
Table 2: Expected Characteristic IR Absorption Bands
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |
| Aliphatic C-H Stretch | 2960 - 2850 | Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Variable |
| Aliphatic C-H Bend | 1470 - 1370 | Medium |
| C-O-C Ether Stretch | 1150 - 1085 | Strong |
| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong |
Mass Spectrometry Techniques (e.g., HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is essential for determining the precise molecular weight and confirming the elemental composition of the compound. High-Resolution Mass Spectrometry (HRMS) can provide a mass measurement with high accuracy. The calculated exact mass for the protonated molecule, [C₂₄H₃₆O + H]⁺, is 357.2839.
The fragmentation pattern observed in the mass spectrum gives valuable structural information. For this compound, key fragmentation pathways would include:
Benzylic Cleavage: Cleavage of the bond between the two ethyl carbons (Ar-CH₂-|-CH₂-O-) would be highly favorable, leading to the formation of a stable naphthylmethyl cation or a related tropylium-like ion at m/z 141.
Ether Cleavage: Cleavage at the C-O bonds of the ether linkage is also expected. This can lead to fragments corresponding to the loss of the dodecyloxy group or the dodecyl chain. researchgate.netnih.gov
Loss of the Dodecyl Chain: A fragment corresponding to the loss of the C₁₂H₂₅ radical from the ether oxygen would result in a cation at m/z 187.
Table 3: Predicted Key Fragments in Mass Spectrometry
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Fragmentation Pathway |
| 356 | [M]⁺ | Molecular Ion |
| 215 | [M - C₁₀H₂₁]⁺ | Cleavage of the dodecyl chain |
| 185 | [C₁₂H₁₃O]⁺ | Loss of the dodecyl radical |
| 171 | [C₁₂H₁₁O]⁺ | Further rearrangement/loss |
| 141 | [C₁₁H₉]⁺ | Naphthylmethyl cation (Benzylic cleavage) |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Investigations
UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The chromophore in this compound is the naphthalene ring system. The spectrum is expected to be very similar to that of other 1-alkylnaphthalenes, showing characteristic π → π* transitions. nist.govnist.gov
Typically, naphthalene derivatives exhibit two main absorption bands:
A strong absorption band (the ¹Bₐ band) around 220-230 nm.
A series of weaker, structured absorptions (the ¹Lₐ band) between 260 and 290 nm.
A very weak, highly structured band (the ¹Lₑ band) often obscured but present above 300 nm. researchgate.netresearchgate.net
The dodecyloxyethyl substituent is an auxochrome but is not expected to cause a significant shift in the absorption maxima compared to a simple alkyl group, as it is insulated from the π-system by the ethyl linker.
Table 4: Expected UV-Vis Absorption Maxima in a Non-polar Solvent
| Electronic Transition | Approximate λ_max (nm) | Molar Absorptivity (ε) |
| ¹Bₐ | ~225 | High |
| ¹Lₐ | ~280 | Moderate |
| ¹Lₑ | ~315 | Low |
X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Solid-State and Thin-Film Microstructure Analysis
XRD and SAXS are powerful techniques for analyzing the ordered arrangement of molecules in the solid-state and in solution.
X-ray Diffraction (XRD): If this compound can be grown as a single crystal, XRD would provide the definitive solid-state structure. This analysis would reveal precise bond lengths, bond angles, and the intermolecular packing arrangement in the crystal lattice. nih.govresearchgate.net The packing would likely be influenced by van der Waals interactions between the long alkyl chains and π-stacking interactions between the naphthalene rings.
Small-Angle X-ray Scattering (SAXS): Given its amphiphilic character, with a hydrophilic-like naphthalene head and a long hydrophobic dodecyl tail, the molecule is expected to self-assemble into ordered supramolecular structures (like micelles or vesicles) in specific solvents, particularly in water or polar organic solvents. researchgate.netresearchgate.net SAXS is the ideal technique for characterizing these nanostructures in solution. nih.govosti.gov By analyzing the scattering pattern at low angles, SAXS can determine the size, shape, and spacing of these self-assembled aggregates, providing critical information on how the molecule behaves at a macroscopic level.
Density Functional Theory (DFT) for Electronic Structure and Conformation
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse of computational chemistry for predicting molecular properties.
A fundamental application of DFT is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy (the ground state). For this compound, this process would determine the most stable conformation by calculating bond lengths, bond angles, and dihedral angles. The molecule possesses significant conformational flexibility, particularly in the dodecyloxyethyl side chain. DFT calculations can map the potential energy surface, identifying low-energy conformers and the energy barriers between them.
For instance, studies on other sterically hindered and substituted naphthalene systems have successfully used DFT to elucidate stable structures. acs.orgnih.gov The optimization of this compound would likely involve a functional like B3LYP with a suitable basis set (e.g., 6-31G*) to balance accuracy and computational cost, similar to methods used for other naphthalene compounds. samipubco.com The resulting energetic landscape would reveal how the flexible tail orients itself relative to the planar naphthalene ring and the energetic cost of different rotational isomers (rotamers) around the C-O and C-C bonds of the side chain.
Table 1: Predicted Geometrical Parameters for this compound using DFT (Hypothetical Data)
This table illustrates the type of data a DFT geometry optimization would yield. The values are based on typical parameters for naphthalene and alkoxy chains.
| Parameter | Predicted Value | Description |
| Naphthalene C-C Bond Length | ~1.36 - 1.42 Å | Bond lengths within the aromatic naphthalene ring system. |
| C(naphthyl)-C(ethyl) Bond Length | ~1.51 Å | The single bond connecting the naphthalene ring to the ethyl spacer. |
| C-O-C Bond Angle | ~112° | The angle of the ether linkage in the dodecyloxy group. |
| C-C-C Bond Angle (Alkyl) | ~109.5° | The tetrahedral bond angles within the flexible dodecyl carbon chain. |
| Dihedral Angle (Chain) | Variable | Torsional angles defining the conformation (e.g., gauche, anti) of the tail. |
DFT is also employed to understand the electronic properties of a molecule. By calculating the electron density, one can derive key reactivity descriptors. For this compound, this would involve analyzing the distribution of electrons across the aromatic system and the aliphatic chain.
Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding electronic transitions and reactivity. The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. For naphthalene derivatives, the HOMO and LUMO are typically π-orbitals localized on the aromatic rings. samipubco.com The alkoxy substituent would likely raise the HOMO energy, making the molecule more susceptible to electrophilic attack on the naphthalene ring.
Natural Bond Orbital (NBO) Analysis: This analysis provides insight into charge distribution by assigning partial atomic charges. It would reveal the electron-donating effect of the dodecyloxyethyl group, leading to a slight increase in negative charge on the naphthalene ring, particularly at the ortho and para positions relative to the substituent.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution. For this molecule, it would show electron-rich (negative potential) regions concentrated on the π-system of the naphthalene ring and the oxygen atom of the ether, while the hydrogen atoms of the alkyl chain would be electron-poor (positive potential).
Molecular Dynamics (MD) Simulations for Supramolecular Assemblies and Interfacial Behavior
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique is ideal for studying large systems and dynamic processes that are computationally too expensive for DFT, such as the behavior of molecules in solution or in the solid state. nih.gov
Given its amphiphilic nature, this compound is a candidate for forming self-assembled monolayers or thin films. MD simulations can predict how these molecules would arrange themselves on a surface or in bulk. Simulations would model the interplay between the π-π stacking interactions of the naphthalene cores and the van der Waals interactions of the flexible dodecyl tails. acs.org The results could predict the tilt angle of the molecules relative to a substrate, the packing density, and the degree of ordering within the film, which are critical parameters for applications in organic electronics.
In a condensed phase (liquid, solid, or in solution), the behavior of this compound is governed by non-covalent intermolecular forces. MD simulations, using a suitable force field (e.g., OPLS, CHARMM), can quantify these interactions.
In Aqueous Environments: In water, the hydrophobic dodecyl tail and naphthalene core would avoid contact with water, while the ether oxygen might engage in weak hydrogen bonding. This would drive the molecules to self-assemble into structures like micelles or vesicles, sequestering the hydrophobic parts from the water. MD simulations have been used to study the accumulation of naphthalene molecules in micelles, showing their distribution within the hydrophobic core and near the polar surface. researchgate.net
In Nonpolar Solvents: In a nonpolar solvent, the dominant interactions would be the π-π stacking of the naphthalene rings.
Interaction with Membranes: MD simulations can model how this molecule inserts into and orients within a lipid bilayer, a process relevant to its potential biological activity or use in drug delivery systems. nih.gov The simulation would track the position and orientation of the naphthalene group and the alkyl chain within the hydrophobic core and hydrophilic headgroup regions of the membrane. nih.gov
Table 2: Key Intermolecular Interactions for this compound Analyzed by MD Simulations
| Interaction Type | Interacting Moieties | Significance |
| π-π Stacking | Naphthalene ↔ Naphthalene | Drives aggregation and ordering in nonpolar environments and thin films. |
| Van der Waals Forces | Dodecyl Chain ↔ Dodecyl Chain | Stabilizes the packing of the aliphatic tails in ordered assemblies. |
| Hydrophobic Effect | Naphthalene/Dodecyl Chain ↔ Water | The primary driving force for self-assembly in aqueous solutions. |
| Dipole-π Interactions | Polar groups (e.g., water) ↔ Naphthalene π-system | Influences the orientation at interfaces and solubility. nih.gov |
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Functional Performance
Quantitative Structure-Property Relationship (QSPR) is a computational method that attempts to correlate the structural or property descriptors of molecules with a specific property of interest using a mathematical model. This approach is valuable for predicting the properties of new compounds without the need for experimental synthesis and testing.
To build a QSPR model relevant to this compound, one would first need a dataset of related naphthalene derivatives with known experimental values for a target property (e.g., solubility, boiling point, chromatographic retention time, or a measure of electronic performance). nih.gov
The process involves:
Descriptor Calculation: For each molecule in the dataset, a large number of numerical descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., surface area), or quantum-chemical (e.g., HOMO/LUMO energies, dipole moment).
Model Building: Statistical methods like Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms are used to find the best correlation between a subset of these descriptors and the target property. nih.govmdpi.com
Validation: The model's predictive power is tested on a set of molecules not used in the model-building process.
For this compound, a QSPR model could predict its functional performance in a hypothetical application. For example, a model built on similar amphiphilic compounds could predict its critical micelle concentration in water. Another model, based on naphthalene derivatives used in organic semiconductors, might predict its charge mobility in a thin film. rsc.org
Table 3: Examples of Molecular Descriptors for a QSPR Study of this compound
| Descriptor Class | Example Descriptor | Information Encoded |
| Constitutional | Molecular Weight | Size of the molecule. |
| Topological | Wiener Index | Molecular branching and compactness. |
| Geometric | Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity/lipophilicity. |
| Quantum-Chemical | HOMO Energy | Electron-donating ability, susceptibility to oxidation. |
| Quantum-Chemical | Dipole Moment | Overall polarity of the molecule. |
Conclusion
1-[2-(Dodecyloxy)ethyl]naphthalene represents an interesting, yet underexplored, chemical entity. Its synthesis is achievable through well-established methods like the Williamson ether synthesis. While specific experimental data is scarce, its structure, combining a rigid aromatic core with a long, flexible alkyl ether tail, suggests a range of predictable physicochemical properties and potential applications. Future research on this and similar long-chain naphthalene (B1677914) derivatives could unveil novel applications in fields such as surfactant science, lubrication technology, and advanced materials development, further highlighting the versatility of naphthalene-based chemistry.
An in-depth look into the advanced synthetic methodologies for the chemical compound this compound reveals a landscape rich with modern catalytic and process chemistry innovations. The synthesis of this specific molecule, which combines a naphthalene core with a long-chain ether side group, presents unique challenges and opportunities in achieving high selectivity and efficiency. This article explores the rational design, mechanistic underpinnings, and scalable production strategies for this compound.
Applications in Organic Electronics and Advanced Materials
Performance as an Active Material in Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of next-generation flexible and low-cost electronics. The performance of an OFET is intrinsically linked to the properties of the organic semiconductor used as the active material. While some naphthalene (B1677914) derivatives, particularly those with extended π-conjugation like naphthalene bisimides, have been investigated as n-type semiconductors, there is limited specific research on the use of 1-[2-(Dodecyloxy)ethyl]naphthalene in this capacity. researchgate.net The structure of this compound, with its electronically isolated naphthalene core and long, insulating alkyl chain, suggests it is not an ideal candidate for a charge-transporting semiconductor on its own. The dodecyloxyethyl group does not extend the π-conjugation of the naphthalene ring, which is a critical factor for efficient charge mobility. nih.gov
The fabrication of OFETs typically involves the deposition of a thin film of the organic semiconductor onto a substrate that has a gate electrode and a dielectric layer. mdpi.com Common device architectures include bottom-gate, top-contact and top-gate, bottom-contact structures. Solution-based deposition techniques like spin-coating, drop-casting, and inkjet printing are often preferred for their low cost and scalability. researchgate.net Given its likely liquid state at room temperature and solubility in organic solvents, this compound would be amenable to these solution-processing methods. It could potentially be investigated as a component in a blend with other organic semiconductors or as a dielectric material, although there is no specific literature to support this at present.
The electrical characterization of an OFET involves measuring its output and transfer characteristics to determine key parameters such as charge carrier mobility (μ) and the on/off ratio. researchgate.net For a material to be an effective semiconductor in an OFET, it must facilitate the efficient transport of charge carriers (electrons or holes) through the active layer. As previously noted, the molecular structure of this compound does not inherently favor efficient charge transport. The long alkyl chain would likely hinder the close packing of the naphthalene cores, which is necessary for intermolecular charge hopping. Consequently, its charge transport efficiency is expected to be low compared to established organic semiconductors.
Potential in Organic Photovoltaic (OPV) Devices and Light-Emitting Diodes (OLEDs)
Organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs) are other key areas of organic electronics. In OPVs, organic materials are used to absorb light and generate charge carriers. researchgate.net In OLEDs, an electric current is passed through organic layers to produce light. nih.gov
The utility of a material in these devices depends on its electronic energy levels (HOMO and LUMO) and its photophysical properties. While some naphthalene-based compounds have been used as host materials in blue OLEDs due to their wide bandgap, the specific properties of this compound for these applications have not been reported. nih.gov Its lack of extended conjugation suggests it would not be a primary light-absorbing or emitting species in the visible spectrum. It could potentially be explored as a processing additive or a component in a non-active layer, but there is no current research to substantiate this.
Role in Organic Mixed Ionic-Electronic Conductors (OMIECs) and Bioelectronic Applications
Organic Mixed Ionic-Electronic Conductors (OMIECs) are a class of materials that can conduct both ions and electrons, making them suitable for a range of bioelectronic applications where interfacing with biological systems is required. There is no evidence to suggest that this compound functions as an OMIEC. These materials typically possess conjugated polymer backbones and hydrophilic side chains to facilitate electronic and ionic transport, respectively. The structure of this compound does not fit this profile.
Investigation as Additives or Base Oils in Lubricant Formulations
The most promising and well-documented application for compounds like this compound is in the field of high-performance lubricants. As a member of the alkylated naphthalene (AN) family, it shares properties that are highly valued in lubricant formulations. lubesngreases.comkingindustries.comtandfonline.comresearchgate.netexxonmobilchemical.com
Alkylated naphthalenes are classified as Group V synthetic base oils and are known for their excellent thermal and oxidative stability. kingindustries.comexxonmobilchemical.com The naphthalene core is an electron-rich aromatic structure that can absorb and dissipate energy, which contributes to its inherent antioxidant-like behavior. issuu.com The long alkyl chains, such as the dodecyloxyethyl group in this specific compound, provide the necessary fluidity and viscosity characteristics for a lubricant.
When used as a base oil or an additive, this compound can offer several advantages:
Enhanced Thermal and Oxidative Stability: It can resist breakdown at high temperatures and in the presence of oxygen, leading to longer lubricant life and reduced formation of sludge and varnish. kingindustries.comexxonmobilchemical.com
Improved Additive Solubility: The polarity of the naphthalene ring helps to dissolve performance-enhancing additives, which can be less soluble in other synthetic base oils like polyalphaolefins (PAOs). lubesngreases.comexxonmobilchemical.com
Good Hydrolytic Stability: Unlike ester-based lubricants, alkylated naphthalenes are resistant to breakdown by water. kingindustries.comyoutube.com
Seal Compatibility: They can help to swell and maintain the integrity of elastomeric seals. youtube.com
The performance of alkylated naphthalenes in lubricant formulations is often synergistic when blended with other base stocks like PAOs. The AN component can improve the additive solubility and deposit control of the PAO, while the PAO contributes excellent low-temperature fluidity. exxonmobilchemical.com The specific viscosity and volatility of this compound would determine its suitability for particular applications, such as engine oils, gear oils, or high-temperature chain lubricants. lubesngreases.comhhpetrochem.com
Interfacial and Biophysical Interactions
Adsorption Characteristics and Surface Coverage Mechanisms on Diverse Substrates
The adsorption of 1-[2-(Dodecyloxy)ethyl]naphthalene onto various substrates is governed by a combination of hydrophobic and π-π interactions. The long dodecyl chain provides a strong driving force for adsorption onto hydrophobic surfaces, while the naphthalene (B1677914) moiety can engage in π-π stacking interactions with aromatic substrates or surfaces.
On non-polar, hydrophobic substrates, the adsorption is primarily driven by the hydrophobic effect, leading to the formation of a densely packed monolayer where the dodecyl chains are oriented towards the substrate, and the naphthalene groups are exposed to the surrounding medium. The surface coverage is expected to be high, approaching a theoretical maximum determined by the cross-sectional area of the molecule.
On polar or charged substrates, the adsorption mechanism is more complex. While the hydrophobic interactions of the dodecyl tail still play a significant role, the orientation of the molecule may be influenced by weaker van der Waals forces and potential dipole-dipole interactions involving the ether linkage and the naphthalene ring.
The adsorption of similar aromatic compounds, such as naphthalene itself, has been studied on materials like graphene and graphene oxide. epa.gov These studies indicate that in addition to hydrophobic interactions, π-π interactions play a crucial role in the adsorption process. epa.gov For this compound, the presence of the dodecyl chain would further enhance its affinity for hydrophobic surfaces. The adsorption process is often characterized by nonlinear isotherms, suggesting that multiple types of interactions are involved. epa.gov
Table 1: Predicted Adsorption Characteristics of this compound on Various Substrates
| Substrate Type | Primary Driving Force for Adsorption | Expected Molecular Orientation | Predicted Surface Coverage |
| Hydrophobic (e.g., Gold coated with alkanethiol SAM) | Hydrophobic interactions of the dodecyl chain | Dodecyl chain towards substrate, naphthalene towards solvent | High |
| Aromatic (e.g., Graphene, Carbon nanotubes) | π-π stacking of the naphthalene ring, hydrophobic interactions | Naphthalene ring parallel to the surface | Moderate to High |
| Polar (e.g., Silica, Glass) | Weaker van der Waals and dipole-dipole interactions | Less defined, potentially mixed orientations | Lower |
Interactions with Model Lipid Bilayers and Biomimetic Membranes: A Biophysical Perspective
The interaction of this compound with lipid bilayers is of significant interest for understanding its potential effects on cell membranes. Its amphiphilic structure suggests it will readily partition into the lipid bilayer, positioning itself in a way that minimizes the exposure of its hydrophobic tail to the aqueous environment.
Studies on similar naphthalene derivatives with long hydrocarbon tails have shown that the naphthalene ring tends to reside in the upper acyl chain region of the bilayer, with the hydrocarbon tails extending towards the center of the membrane. nih.gov This "lipid-like" conformation allows for significant incorporation into liposomes without causing membrane disruption. nih.gov
Induction of Acyl Chain Interdigitation and Membrane Structural Changes
The insertion of this compound into a lipid bilayer can induce significant structural perturbations. One such change is acyl chain interdigitation, where the terminal methyl groups of the lipid acyl chains from opposing leaflets of the bilayer overlap in the center of the membrane. The long dodecyl tail of the compound can penetrate deep into the hydrophobic core of the membrane, potentially creating voids that are then filled by the acyl chains of the lipids, leading to an interdigitated state. This can result in a decrease in bilayer thickness and an increase in the area per lipid molecule.
Impact on Membrane Fluidity and Phase Transition Dynamics
The fluidity of a lipid bilayer is a critical parameter for its function. The incorporation of foreign molecules can alter this fluidity. Given its bulky naphthalene headgroup and flexible tail, this compound is expected to increase the fluidity of the lipid bilayer in the gel phase by disrupting the ordered packing of the lipid acyl chains. In the liquid crystalline phase, it may have a more complex effect, potentially decreasing fluidity in the upper region of the acyl chains due to the rigid nature of the naphthalene ring, while increasing fluidity in the deeper regions of the bilayer due to the flexibility of the dodecyl tail.
The presence of this compound would also likely affect the main phase transition temperature (Tm) of the lipid bilayer, which is the temperature at which the membrane transitions from a gel-like state to a more fluid, liquid-crystalline state. Typically, the incorporation of such amphiphilic molecules leads to a broadening of the phase transition and a decrease in the transition temperature.
Table 2: Predicted Biophysical Effects of this compound on a Dipalmitoylphosphatidylcholine (DPPC) Bilayer
| Parameter | Predicted Effect | Rationale |
| Bilayer Thickness | Decrease | Induction of acyl chain interdigitation. |
| Area per Lipid Molecule | Increase | Accommodation of the bulky naphthalene headgroup. |
| Acyl Chain Order (Gel Phase) | Decrease | Disruption of ordered packing by the inserted molecule. |
| Acyl Chain Order (Liquid Crystalline Phase) | Localized decrease in fluidity near the headgroup region and increase deeper in the core. | Rigid naphthalene ring restricts motion, while the flexible tail increases it. |
| Main Phase Transition Temperature (Tm) | Decrease and Broadening | Disruption of cooperative melting of lipid acyl chains. |
Engineering of Self-Assembled Monolayers and Multilayers
Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a solid surface. rsc.orgnih.gov The amphiphilic nature of this compound makes it a potential candidate for the formation of SAMs on suitable substrates.
On a hydrophobic surface, such as a gold surface functionalized with a hydrophobic thiol, this compound could form a monolayer driven by the hydrophobic interactions between its dodecyl tail and the substrate. The naphthalene headgroups would then form the outer surface of the monolayer, imparting their specific chemical and physical properties to the interface.
The formation of well-ordered multilayers would likely require a more complex, layer-by-layer deposition technique. The stability of such assemblies would depend on the strength of the intermolecular interactions, including van der Waals forces between the alkyl chains and potential π-π stacking between the naphthalene rings of adjacent molecules. The stability of SAMs is a critical factor for their application, with research exploring more robust alternatives to traditional thiol-based SAMs. nih.gov
The ability to control the surface properties by forming SAMs of molecules like this compound opens up possibilities for applications in areas such as biocompatible coatings, sensors, and molecular electronics.
Future Research Directions and Emerging Paradigms for 1 2 Dodecyloxy Ethyl Naphthalene
Development of Novel Functional Materials Incorporating the 1-[2-(Dodecyloxy)ethyl]naphthalene Scaffold
The amphiphilic nature of this compound, arising from the hydrophobic naphthalene (B1677914) and dodecyl components and the hydrophilic ether linkage, suggests its potential for self-assembly into ordered supramolecular structures. This property is a cornerstone for the development of novel functional materials.
Future research will likely focus on elucidating the liquid crystalline behavior of this compound and its derivatives. The interplay between the π-π stacking of the naphthalene cores and the van der Waals interactions of the dodecyl chains could lead to the formation of various mesophases, such as smectic or columnar phases. These liquid crystalline materials could find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), where the ordered arrangement of the naphthalene units can facilitate charge transport. rsc.org
Furthermore, the incorporation of this compound into polymer matrices could lead to the development of advanced composite materials. The long alkyl chain can act as a plasticizer, improving the processability and flexibility of the polymers, while the naphthalene moiety can enhance their thermal stability and introduce specific optical or electronic properties. Research in this area will explore the compatibility of the compound with different polymers and the resulting properties of the composites.
The potential for creating functional films and coatings is another promising avenue. Langmuir-Blodgett techniques could be employed to form highly ordered monolayers of this compound on various substrates. Such films could be utilized as corrosion inhibitors, low-friction coatings, or as alignment layers for liquid crystal displays.
Table 1: Potential Functional Materials and Applications of this compound
| Material Type | Key Property | Potential Application |
| Liquid Crystals | Self-assembly, Anisotropic Properties | Organic Electronics (OLEDs, OFETs) |
| Polymer Composites | Enhanced Thermal Stability, Plasticization | High-performance Plastics, Functional Coatings |
| Monolayer Films | Ordered Molecular Arrangement | Corrosion Inhibition, Low-friction Surfaces, LCDs |
Integration into Hybrid Organic-Inorganic Nanosystems for Enhanced Performance
The interface between organic molecules and inorganic nanomaterials offers a fertile ground for creating hybrid systems with synergistic properties. The structure of this compound makes it an ideal candidate for the surface modification of inorganic nanoparticles, leading to enhanced dispersibility and functionality. acs.orgresearchgate.net
Future investigations will likely explore the use of this compound as a capping agent or ligand for quantum dots (QDs), gold nanoparticles, and other inorganic nanomaterials. The dodecyloxyethyl chain can provide a soluble shell, preventing aggregation of the nanoparticles in non-polar solvents, while the naphthalene group can influence the electronic properties of the hybrid system. acs.org For instance, the naphthalene moiety could participate in energy transfer processes with the inorganic core, leading to novel photoluminescent materials for applications in sensing, bioimaging, and light-harvesting devices.
Moreover, the self-assembly properties of this compound could be harnessed to template the growth of inorganic nanostructures. By forming micelles or other aggregates in solution, this molecule could direct the synthesis of inorganic materials with controlled morphologies, such as nanorods, nanowires, or mesoporous structures. researchgate.net This bottom-up approach to nanofabrication is a key area of interest for creating materials with tailored optical, catalytic, and electronic properties.
The development of smart organic-inorganic nanohybrids is another exciting prospect. nih.gov For example, by functionalizing the naphthalene ring with responsive groups, it may be possible to create hybrid materials that change their properties in response to external stimuli such as light, pH, or temperature.
Advanced In-Situ Characterization Techniques for Dynamic Processes
To fully understand and control the behavior of this compound in the development of new materials and devices, it is crucial to study its dynamic processes in real-time. Advanced in-situ characterization techniques will play a pivotal role in this endeavor.
Future research will necessitate the use of techniques such as in-situ electrochemical scanning transmission electron microscopy (ec-S/TEM) to observe the self-assembly of this compound at electrode-electrolyte interfaces. ornl.gov This can provide valuable insights into its role in processes like lubrication and corrosion inhibition. Temperature- and solvent-dependent small-angle X-ray scattering (SAXS) and wide-angle X-ray scattering (WAXS) will be essential for characterizing the phase transitions and structural evolution of its liquid crystalline phases.
Spectroscopic techniques will also be critical. In-situ UV-Vis and fluorescence spectroscopy can monitor changes in the electronic structure and aggregation state of the naphthalene moieties during self-assembly or in response to stimuli. ornl.gov Vibrational spectroscopies, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, can provide information about molecular orientation and intermolecular interactions within thin films and hybrid systems.
The combination of these in-situ techniques with computational modeling will be a powerful approach to predict and understand the structure-property relationships of materials based on this compound. This will enable a more rational design of functional materials with desired characteristics. rsc.org
Sustainable Synthetic Methodologies and Green Chemistry Principles
The future production and application of this compound must be guided by the principles of green chemistry to ensure environmental sustainability. solubilityofthings.com This involves developing synthetic routes that are efficient, use less hazardous substances, and minimize waste generation.
A key area of future research will be the development of catalytic methods for the synthesis of this compound. This could involve exploring solid acid catalysts or novel organocatalysts for the etherification reaction between a naphthalene-based alcohol and a dodecyl halide or alcohol, replacing traditional stoichiometric reagents. researchgate.net The use of catalysis can significantly improve atom economy and reduce waste. acs.orgyoutube.com
The selection of solvents is another critical aspect of green synthesis. Future methodologies will aim to replace volatile organic compounds (VOCs) with greener alternatives such as water, supercritical fluids, or bio-based solvents. pnas.org Solvent-free reaction conditions, where possible, would be an ideal goal. google.com
Energy efficiency is also a major consideration. acs.org The development of synthetic protocols that proceed at or near ambient temperature and pressure will reduce the environmental footprint of the manufacturing process. Microwave-assisted and flow-chemistry syntheses are promising technologies that can often lead to shorter reaction times and lower energy consumption. rsc.org
Table 2: Green Chemistry Approaches for the Synthesis of this compound
| Green Chemistry Principle | Conventional Approach | Future Sustainable Approach |
| Atom Economy | Use of stoichiometric bases (e.g., NaH) | Catalytic etherification |
| Safer Solvents | Use of volatile organic solvents (e.g., THF, DMF) | Use of water, supercritical CO2, or solvent-free conditions |
| Energy Efficiency | High-temperature reflux | Microwave-assisted synthesis, flow chemistry, ambient temperature reactions |
| Waste Reduction | Generation of salt byproducts | Recyclable catalysts, minimized derivatization steps |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
